molecular formula C12H18ClN3O B13501671 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride

1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B13501671
M. Wt: 255.74 g/mol
InChI Key: JASALKSLRHTZGT-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive pyrazole derivatives.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazole
  • 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine
  • 1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine sulfate

Uniqueness

1-(butan-2-yl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

2-butan-2-yl-5-(2-methylfuran-3-yl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-4-8(2)15-12(13)7-11(14-15)10-5-6-16-9(10)3;/h5-8H,4,13H2,1-3H3;1H

InChI Key

JASALKSLRHTZGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC(=N1)C2=C(OC=C2)C)N.Cl

Origin of Product

United States

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